molecular formula C9H10Cl2N2 B2488337 Isoquinolin-7-amine dihydrochloride CAS No. 2172185-59-8

Isoquinolin-7-amine dihydrochloride

Cat. No.: B2488337
CAS No.: 2172185-59-8
M. Wt: 217.09
InChI Key: AFMPCNJFSHIRSC-UHFFFAOYSA-N
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Description

Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids

Mechanism of Action

Mode of Action

It is known that isoquinoline derivatives can interact with dna by intercalation between adjacent base pairs, inhibiting transcription and translation to rna . This interaction can lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

Isoquinolin-7-amine dihydrochloride may affect various biochemical pathways due to its potential interaction with DNA The specific pathways affected would depend on the primary targets of the compound, which, as mentioned earlier, are not well-documented

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound could have good bioavailability.

Result of Action

Given its potential interaction with dna, it could potentially affect cell growth and division

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and heat could potentially affect the stability of the compound Additionally, the pH and composition of the biological environment could influence the compound’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline core . Another method involves the use of palladium-catalyzed coupling reactions, where o-iodobenzaldehyde and terminal acetylenes are used, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process and improve yields. Additionally, environmentally friendly approaches, such as catalyst-free processes in water, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Isoquinolin-7-amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoquinolin-7-amine dihydrochloride can be compared with other isoquinoline derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

isoquinolin-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMPCNJFSHIRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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